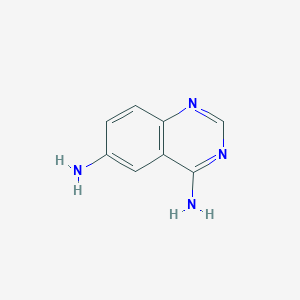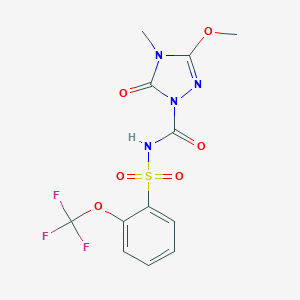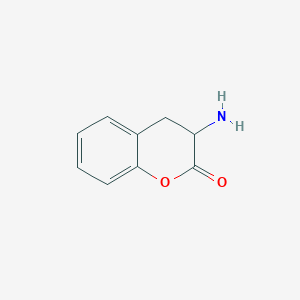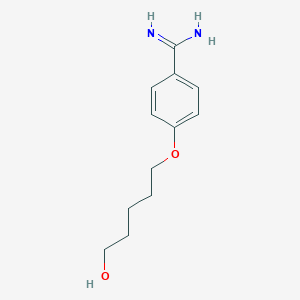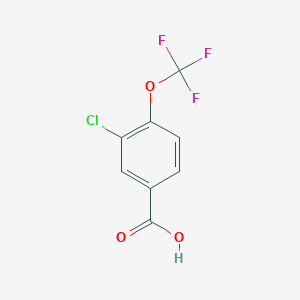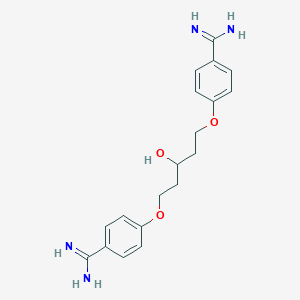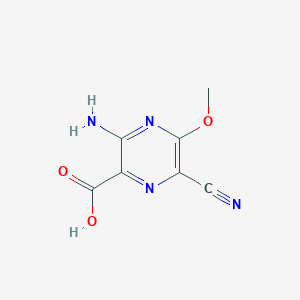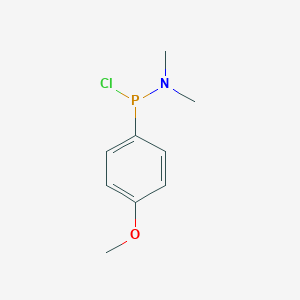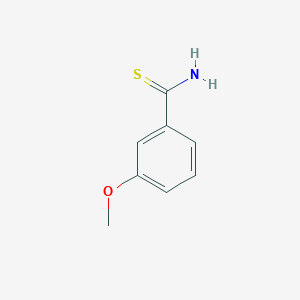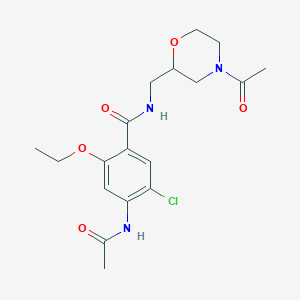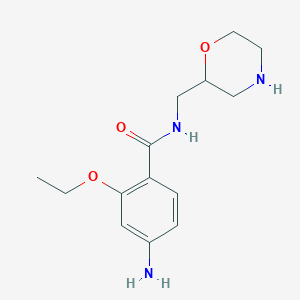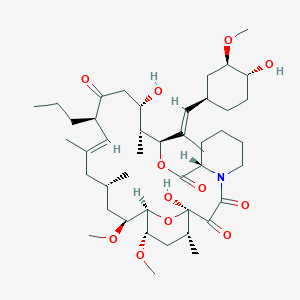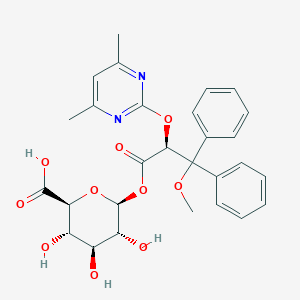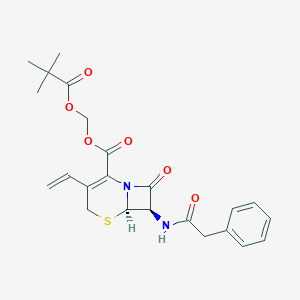
Substance P, N-spermine-gln(5)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substance P, N-spermine-gln(5)- is a neuropeptide that belongs to the tachykinin family. It is a potent neurotransmitter that is involved in various physiological and pathological processes, including pain perception, inflammation, and immune response. This neuropeptide is synthesized in the dorsal root ganglia and released from the peripheral and central terminals of primary sensory neurons.
Mecanismo De Acción
Substance P, N-spermine-gln(5)- exerts its effects by binding to the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This, in turn, leads to the activation of downstream effectors, such as transcription factors and ion channels, resulting in the physiological and biochemical effects of Substance P, N-spermine-gln(5)-.
Efectos Bioquímicos Y Fisiológicos
Substance P, N-spermine-gln(5)- has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, and immune response. It has been shown to increase the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), from immune cells. It also promotes the migration of immune cells to the site of inflammation and enhances the production of reactive oxygen species (ROS) and nitric oxide (NO). Additionally, Substance P, N-spermine-gln(5)- has been shown to increase the excitability of sensory neurons and enhance the release of other neurotransmitters, such as glutamate and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Substance P, N-spermine-gln(5)- is a valuable tool in scientific research studies due to its potent effects on pain perception, inflammation, and immune response. It can be used to investigate the underlying mechanisms of these processes and to develop new therapeutic strategies for the treatment of chronic pain and inflammatory disorders. However, there are some limitations to the use of Substance P, N-spermine-gln(5)- in lab experiments. Firstly, it is a relatively expensive peptide, which may limit its use in certain studies. Secondly, it has a short half-life, which may require frequent administration in some experiments.
Direcciones Futuras
There are several future directions for the research on Substance P, N-spermine-gln(5)-. Firstly, further studies are needed to elucidate the underlying mechanisms of its effects on pain perception, inflammation, and immune response. Secondly, the development of new analogs and derivatives of Substance P, N-spermine-gln(5)- may lead to the development of more potent and selective compounds for the treatment of chronic pain and inflammatory disorders. Lastly, the use of Substance P, N-spermine-gln(5)- in combination with other therapeutic agents may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion:
In conclusion, Substance P, N-spermine-gln(5)- is a potent neuropeptide that plays a crucial role in pain perception, inflammation, and immune response. It is synthesized through solid-phase peptide synthesis and exerts its effects by binding to the neurokinin-1 receptor. Substance P, N-spermine-gln(5)- has a wide range of biochemical and physiological effects and is a valuable tool in scientific research studies. However, there are some limitations to its use in lab experiments. There are several future directions for the research on Substance P, N-spermine-gln(5)-, including the elucidation of its underlying mechanisms and the development of new analogs and derivatives for the treatment of chronic pain and inflammatory disorders.
Métodos De Síntesis
Substance P, N-spermine-gln(5)- is synthesized through solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry. The synthesis involves the sequential addition of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.
Aplicaciones Científicas De Investigación
Substance P, N-spermine-gln(5)- has been extensively studied for its role in pain perception, inflammation, and immune response. It has been shown to be involved in the development and maintenance of chronic pain conditions, such as neuropathic pain and fibromyalgia. It also plays a crucial role in the regulation of immune cell function and the inflammatory response. Substance P, N-spermine-gln(5)- has been used as a tool in various scientific research studies to investigate the underlying mechanisms of these processes.
Propiedades
Número CAS |
141231-59-6 |
|---|---|
Nombre del producto |
Substance P, N-spermine-gln(5)- |
Fórmula molecular |
C73H121N21O13S |
Peso molecular |
1532.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[3-[4-(3-aminopropylamino)butylamino]propylamino]-5-oxopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C73H121N21O13S/c1-47(2)43-55(67(102)87-51(63(78)98)31-42-108-3)86-62(97)46-85-64(99)56(44-48-19-6-4-7-20-48)91-68(103)57(45-49-21-8-5-9-22-49)92-66(101)52(27-29-60(77)95)88-65(100)53(28-30-61(96)83-39-18-37-82-35-13-12-34-81-36-17-33-75)89-69(104)59-26-16-41-94(59)72(107)54(24-10-11-32-74)90-70(105)58-25-15-40-93(58)71(106)50(76)23-14-38-84-73(79)80/h4-9,19-22,47,50-59,81-82H,10-18,23-46,74-76H2,1-3H3,(H2,77,95)(H2,78,98)(H,83,96)(H,85,99)(H,86,97)(H,87,102)(H,88,100)(H,89,104)(H,90,105)(H,91,103)(H,92,101)(H4,79,80,84)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
Clave InChI |
XMQKJEXWKUHJIE-PVGXKDMPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)NCCCNCCCCNCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)NCCCNCCCCNCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)NCCCNCCCCNCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Otros números CAS |
141231-59-6 |
Secuencia |
RPKPXQFFGLM |
Sinónimos |
N-spermine-Gln(5)-substance P Spm-SP substance P, N-spermine-Gln(5)- substance P, N-spermine-glutaminyl(5)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



